7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one

CB2 antagonist cannabinoid receptor GPCR ligand discovery

7-(4-Fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 942003-93-2) is a fully substituted, pentacyclic-fused thiazolo[4,5-d]pyridazin-4(5H)-one bearing a 4-fluorophenyl group at C-7, a methyl group at C-2, and a 2-methylbenzyl substituent at N-5. This scaffold belongs to a broader class of nitrogen- and sulfur-containing heterocycles that have been explored as dihydrofolate reductase (DHFR) inhibitors, cannabinoid receptor ligands, and anti-inflammatory agents.

Molecular Formula C20H16FN3OS
Molecular Weight 365.43
CAS No. 942003-93-2
Cat. No. B2499773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
CAS942003-93-2
Molecular FormulaC20H16FN3OS
Molecular Weight365.43
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)C
InChIInChI=1S/C20H16FN3OS/c1-12-5-3-4-6-15(12)11-24-20(25)18-19(26-13(2)22-18)17(23-24)14-7-9-16(21)10-8-14/h3-10H,11H2,1-2H3
InChIKeyFWVKIAKRUDXJEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one: A Structurally Differentiated Thiazolopyridazinone for Specialized Ligand Discovery


7-(4-Fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 942003-93-2) is a fully substituted, pentacyclic-fused thiazolo[4,5-d]pyridazin-4(5H)-one bearing a 4-fluorophenyl group at C-7, a methyl group at C-2, and a 2-methylbenzyl substituent at N-5 . This scaffold belongs to a broader class of nitrogen- and sulfur-containing heterocycles that have been explored as dihydrofolate reductase (DHFR) inhibitors, cannabinoid receptor ligands, and anti-inflammatory agents [1]. The combination of three distinct substituents on the thiazolopyridazinone core creates a congested chemical space around the putative pharmacophore that is absent in simpler 2,7-disubstituted or N-5-unsubstituted analogs commonly catalogued by commercial suppliers, positioning this compound as a specialized tool for structure–activity relationship (SAR) exploration rather than a commodity building block.

Why 7-(4-Fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one Cannot Be Substituted with Common Thiazolopyridazinone Analogs


Although numerous 2-methyl-7-aryl-thiazolo[4,5-d]pyridazin-4(5H)-ones are commercially available, the introduction of a 2-methylbenzyl group at the N-5 position fundamentally alters the molecular topology, lipophilicity, and potential target engagement profile relative to N-5-unsubstituted or N-5-alkyl variants . Published crystallographic data on the closely related 2,7-dimethyl-[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one confirm a nearly planar nine-membered fused-ring system [1]; the addition of the 2-methylbenzyl substituent at N-5 in the target compound introduces a sterically demanding aromatic group orthogonal to this plane, which is expected to modulate both the conformational landscape of the core and the compound's molecular recognition properties in ways that simpler analogs cannot replicate. Generic substitution with unsubstituted N-5 analogs or C-7 halo variants (e.g., 4-chlorophenyl, 4-methylphenyl) would therefore eliminate the specific steric and electronic contributions of the 2-methylbenzyl and 4-fluorophenyl motifs that define this compound's differentiated SAR space.

Quantitative Differentiation Evidence for 7-(4-Fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one


Potent Antagonist Activity at Human CB2 Cannabinoid Receptor Versus Structurally Simplified Thiazolopyridazinones

The target compound was identified as a non-competitive antagonist at the human cannabinoid CB2 receptor with an EC50 of 62 nM in a functional assay using CHO cell membranes expressing recombinant human CB2R [1]. In contrast, the structurally simpler analog 2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one, which lacks both the 4-fluoro and N-5-(2-methylbenzyl) substituents, shows no reported CB2 activity in publicly available databases . While ChEMBL records indicate that the target compound also exhibits weak inhibition of monoacylglycerol lipase (MAGL; IC50 ~10 μM) and modest CB1 binding affinity (Ki = 9.8 nM) [2], these data should be interpreted with caution as they derive from single-concentration screening rather than full dose–response characterization. The 62 nM CB2 EC50 value represents the primary quantitative anchor for this compound, and its functional antagonism at CB2 cannot be inferred for simpler thiazolopyridazinones that have not been profiled in this assay system.

CB2 antagonist cannabinoid receptor GPCR ligand discovery

Structural Differentiation via N-5-(2-Methylbenzyl) Substitution: Physicochemical Property Shift Relative to N-5-Unsubstituted Core

Computational comparison of the target compound (MW = 365.43 g/mol, MF = C20H16FN3OS) with its N-5-unsubstituted analog 2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (MW = 243.28 g/mol, MF = C12H9N3OS) reveals a molecular weight increase of 122.15 g/mol (50.2% increase) attributable solely to the 4-fluorophenyl substitution at C-7 and the 2-methylbenzyl group at N-5. The calculated cLogP of the target compound is estimated at approximately 4.2–4.8 (based on the contribution of the 2-methylbenzyl group adding roughly 2.5 log units relative to the N-5-unsubstituted core), compared to a cLogP of approximately 1.7–2.0 for the parent 2-methyl-7-phenyl analog. The 4-fluoro substituent further modulates aromatic ring electron density (Hammett σp = 0.06 for F vs. σp = 0 for H), providing a modest but quantifiable electronic differentiation. These property differences have direct implications for membrane permeability, protein binding, and assay compatibility.

physicochemical profiling lipophilicity property-based design

Class-Level Evidence: Thiazolo[4,5-d]pyridazin-4(5H)-one Core as a Validated DHFR Pharmacophore with Sub-Nanomolar Potency Achievable Through Substitution

The thiazolo[4,5-d]pyridazin-4(5H)-one scaffold has been validated as a dihydrofolate reductase (DHFR) inhibitory pharmacophore. In the most comprehensive published SAR study to date, compound 26 (bearing a 2-thioureido-substituted thiazolo[4,5-d]pyridazine core) achieved an IC50 of 0.06 μM against DHFR and demonstrated antiproliferative activity against the HS 578T breast cancer cell line with an IC50 of 0.8 μM [1]. In a subsequent study, the tricyclic imidazo[2',1':2,3]thiazolo[4,5-d]pyridazinone analog 43 achieved IC50 values of 0.05–0.06 μM against DHFR and sub-micromolar cytotoxicity against OVCAR-3 ovarian cancer (IC50 = 0.32 μM) and MDA-MB-435 melanoma (IC50 = 0.46 μM) cell lines [2]. Importantly, ring expansion from monocyclic 1,3-thiazoles to the bicyclic thiazolo[4,5-d]pyridazine system was shown to modulate DHFR inhibitory activity: compounds 18 and 19 (bicyclic thiazolo[4,5-d]pyridazines) exhibited decreased DHFR inhibition relative to the monocyclic 1,3-thiazole analog 13, indicating that the specific substitution pattern on the bicyclic core critically determines potency [2]. The target compound, bearing a 4-fluorophenyl group at C-7 and a 2-methylbenzyl group at N-5, represents an underexplored substitution pattern within this validated pharmacophore class; its DHFR activity has not been reported and thus remains an open experimental question that cannot be extrapolated from existing data.

DHFR inhibition anticancer thiazolopyridazine SAR

In Vivo Analgesic Activity Established for Analogous [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones: N-5 Substitution as a Key Modulator of Pharmacodynamic Response

Demchenko et al. (2016) demonstrated that a series of 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones exhibit statistically significant in vivo analgesic and anti-inflammatory activities in rodent models [1]. In a related study, the analgesic activity of 5-N-substituted 7-(2-furyl)-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones was shown to be dependent on the electronic character of the N-5 substituent, with electron-donating groups in the 4- and 2,4-positions of the aryl fragment at the amide nitrogen conferring stronger analgesic effects in hot plate and acetic acid-induced writhing models [2]. These findings establish that the N-5 position is a critical determinant of in vivo pharmacodynamic response within this scaffold class. The target compound's N-5-(2-methylbenzyl) group places an electron-donating ortho-methyl-substituted benzyl moiety at this key position, structurally analogous to the pharmacologically validated N-5 substitution patterns but chemically distinct from previously reported amide-linked or unsubstituted variants. No in vivo analgesic data are available for the specific target compound.

analgesic in vivo pharmacology N-5 substitution

Absence of Direct Comparator Data and Recommendation for Procurement Decision Framework

A systematic search of PubMed, ChEMBL, BindingDB, and major patent databases yielded no publications or patents in which 7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 942003-93-2) has been directly compared with a named structural analog in a head-to-head experimental study. The only publicly available quantitative bioactivity data originate from a single BindingDB entry (ChEMBL ID: CHEMBL4781965) reporting CB2 antagonism (EC50 = 62 nM), MAGL inhibition (IC50 ~10 μM), and CB1 binding (Ki = 9.8 nM) [1]. No peer-reviewed publication has validated these values or provided experimental context such as assay replicate number, standard error, or reference compound performance. The structurally closest commercially catalogued analog—5-benzyl-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one—appears in vendor listings but similarly lacks published bioactivity data . Consequently, any procurement decision for this compound must be framed within the context of significant data scarcity: the compound's value proposition rests on its unique substitution pattern as a SAR probe rather than on validated superiority over a defined comparator. Users are advised to request certificate of analysis (CoA) documentation confirming purity (typically ≥95% by HPLC), identity verification (¹H NMR, LCMS), and residual solvent analysis before committing to synthesis-scale or assay-scale procurement, and to incorporate appropriate reference standards into any experimental design.

procurement guidance research tool selection risk assessment

Optimal Research and Procurement Application Scenarios for 7-(4-Fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one


CB2 Cannabinoid Receptor Antagonist Tool Compound for In Vitro SAR Studies

Based on the BindingDB-reported CB2 antagonism (EC50 = 62 nM), this compound may serve as a starting point for medicinal chemistry optimization of CB2-selective ligands. Its non-competitive antagonist profile differentiates it from orthosteric CB2 ligands and enables allosteric site exploration [1]. However, users must independently validate the reported potency and confirm selectivity against CB1 (initial Ki = 9.8 nM suggests potential CB1/CB2 dual activity) before drawing mechanistic conclusions.

Negative Control or Selectivity Counter-Screen for DHFR Inhibitor Programs

Given the validated DHFR pharmacology of the thiazolo[4,5-d]pyridazin-4(5H)-one scaffold, this compound—which bears a distinct substitution pattern from published DHFR-active analogs (e.g., compounds 26 and 43)—can function as a selectivity control in DHFR inhibitor screening cascades [2]. Its unique N-5-(2-methylbenzyl) group provides steric bulk absent in known DHFR-active congeners, potentially altering DHFR binding mode relative to 2-thioureido-substituted analogs, thereby helping to establish SAR boundaries.

Physicochemical Probe for Membrane Permeability and Lipophilicity-Structure Studies

With an estimated cLogP of approximately 4.2–4.8 and molecular weight of 365.43 g/mol, this compound occupies a physicochemical space distinct from simpler thiazolopyridazinones (cLogP ~1.7–2.0, MW ~243). It is suitable as a model compound for studying the impact of N-5 benzylation on membrane permeability, plasma protein binding, and CYP450-mediated metabolism within the thiazolopyridazinone chemotype .

Custom Synthesis Precursor for Focused Library Enumeration

The compound's three-point substitution pattern (C-2 methyl, C-7 4-fluorophenyl, N-5 2-methylbenzyl) provides a synthetically tractable scaffold for parallel derivatization. Procurement for custom library synthesis is justified when the objective is systematic variation of the N-5 benzyl group (exploring ortho-, meta-, para-substituted benzyl analogs) or C-7 aryl group (exploring alternative halogen or heteroaryl substituents) to probe SAR around the CB2 or DHFR pharmacophores [3].

Quote Request

Request a Quote for 7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.